molecular formula C₂₈H₂₄D₄N₂O B1154380 (S)-Darifenacin Nitrile-d4

(S)-Darifenacin Nitrile-d4

Cat. No.: B1154380
M. Wt: 412.56
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Darifenacin Nitrile-d4 is a high-purity, deuterated analog of darifenacin nitrile impurity, specifically designed for use as an internal standard in advanced analytical research and development. Its primary application is in the quantitative analysis of darifenacin and its related compounds. Darifenacin is a muscarinic receptor antagonist used to treat overactive bladder, functioning by selectively blocking the M3 receptor subtype responsible for bladder muscle contractions . The deuterium atoms (d4) incorporated into the structure provide a distinct mass difference from the non-deuterated compound, making it ideal for Liquid Chromatography-Mass Spectrometry (LC-MS) methods. This allows for highly accurate and reliable quantification of darifenacin and its nitrile metabolite in complex matrices, which is crucial for pharmacokinetic studies, metabolic profiling, and Quality Control (QC) during the commercial production of darifenacin . The nitrile impurity of darifenacin is a known degradation product or synthetic intermediate, and its monitoring is essential for ensuring drug safety and efficacy as per ICH guidelines . By using this deuterated standard, researchers can achieve superior analytical performance, minimizing variability and enhancing data integrity for methods developed for Abbreviated New Drug Applications (ANDA) . This product is intended for research purposes as an analytical standard and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₈H₂₄D₄N₂O

Molecular Weight

412.56

Synonyms

(S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl-d4]-3-pyrrolidinyl]-2,2-diphenylacetonitrile;  (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidin

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for S Darifenacin Nitrile D4

Precursors and Synthetic Pathways to the (S)-Darifenacin Nitrile Scaffold

The construction of the (S)-Darifenacin Nitrile scaffold, chemically known as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetonitrile, is a multi-step process that hinges on the assembly of key precursors. synzeal.comncats.io The core structure is typically formed by connecting a chiral (S)-pyrrolidine derivative with a diphenylacetonitrile (B117805) moiety and a 2,3-dihydrobenzofuran (B1216630) side chain.

One common synthetic route involves the N-alkylation of an appropriate (S)-pyrrolidine intermediate with a 5-(2-haloethyl)-2,3-dihydrobenzofuran. newdrugapprovals.org For instance, (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile can be reacted with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) to yield the final nitrile scaffold. newdrugapprovals.orggoogle.com The synthesis of the key intermediate, (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile, often starts from an enantiomerically pure pyrrolidine (B122466) precursor, such as 3-(S)-hydroxypyrrolidine. google.com This precursor undergoes reactions to introduce the diphenylacetonitrile group at the 3-position, a critical step that establishes one of the key structural components of the molecule.

Chiral Resolution Techniques for Enantiomeric Purity

Achieving the correct stereochemistry at the C3 position of the pyrrolidine ring is paramount for the biological activity of darifenacin-related compounds. nih.gov When a synthetic route produces a racemic mixture of the pyrrolidine precursor, chiral resolution is necessary to isolate the desired (S)-enantiomer. wikipedia.org

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgardena.com This technique involves reacting the racemic amine (the pyrrolidine derivative) with a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts with different physical properties, such as solubility.

Common Chiral Resolving Agents for Amines:

Resolving Agent Type
Tartaric Acid Chiral Dicarboxylic Acid
Mandelic Acid Chiral α-Hydroxy Acid
Camphorsulfonic Acid Chiral Sulfonic Acid

The difference in solubility allows for the separation of one diastereomer through fractional crystallization. wikipedia.org After isolation, the desired enantiomer is liberated from the chiral auxiliary by treatment with a base, yielding the enantiomerically pure (S)-pyrrolidine precursor. While effective, this method's primary drawback is that the theoretical maximum yield for the desired enantiomer is 50% of the starting racemic mixture. wikipedia.org Other techniques like preferential crystallization, where a seed crystal of the desired enantiomer induces its crystallization from a supersaturated solution of the racemate, can also be employed. wikipedia.org

Stereoselective Synthetic Routes to (S)-Pyrrolidine Derivatives

To circumvent the inherent 50% yield limitation of classical resolution, stereoselective synthesis methods are often preferred for creating the chiral pyrrolidine core. ardena.comnih.gov These routes aim to produce the (S)-enantiomer directly, thus being more atom-economical.

A common strategy is to start with a molecule from the "chiral pool," which are abundant, inexpensive, and enantiomerically pure natural products. For pyrrolidine derivatives, L-proline or L-hydroxyproline are frequent starting materials. mdpi.com These precursors already possess the desired stereochemistry, which is then carried through a series of chemical transformations to arrive at the target (S)-pyrrolidine derivative needed for the synthesis of (S)-Darifenacin Nitrile.

Alternatively, asymmetric catalysis can be employed to create the chiral center. For example, asymmetric hydrogenation or cyclization reactions of achiral precursors using a chiral catalyst can produce the desired (S)-pyrrolidine derivative with high enantiomeric excess. mdpi.comnih.gov These methods are highly efficient and are central to modern pharmaceutical manufacturing.

Techniques for Site-Specific Deuterium (B1214612) Incorporation

Introducing deuterium at specific positions within the (S)-Darifenacin Nitrile scaffold is crucial for its function as an internal standard or for metabolic studies. The choice of deuteration strategy depends on the desired location of the deuterium atoms, the stability of the molecule to the required reaction conditions, and the availability of deuterated starting materials. brightspec.com

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This is often accomplished using a deuterium source like deuterium oxide (D₂O), typically under acidic, basic, or metal-catalyzed conditions. wikipedia.orgmdpi.com

For the (S)-Darifenacin Nitrile structure, certain protons are more susceptible to exchange than others. The acidity of α-hydrogens (protons on carbons adjacent to an electron-withdrawing group) makes them prime candidates for deuteration via H-D exchange. libretexts.org

Potential Sites for H-D Exchange in (S)-Darifenacin Nitrile:

Position Justification for Exchange Typical Conditions
Cα to Nitrile Group The proton at the 3-position of the pyrrolidine ring is activated by the adjacent nitrile and phenyl groups. Base-catalyzed (e.g., NaOD in D₂O)
Benzylic Positions Protons on carbons adjacent to the phenyl rings or the benzofuran (B130515) ring system. Metal-catalyzed (e.g., Pd, Pt) or under more forcing acidic/basic conditions. researcher.life

The reaction is an equilibrium process, so an excess of the deuterium source is used to drive the reaction toward the deuterated product. wikipedia.org While direct, a key challenge is controlling the selectivity to avoid unwanted deuterium incorporation at other sites and ensuring that the stereocenter remains intact.

Deuterated Reagents and Building Blocks in Multi-step Synthesis

An alternative and often more precise method for site-specific deuteration is to use deuterated building blocks in the synthetic pathway. nih.govnih.gov Instead of introducing deuterium at the end of the synthesis, a starting material that already contains deuterium at the desired position is used. This approach provides excellent control over the location and number of deuterium atoms incorporated. beilstein-archives.orgresearchgate.net

For the synthesis of (S)-Darifenacin Nitrile-d4, several strategies using deuterated reagents could be envisioned:

Using Deuterated Diphenylacetonitrile: Starting the synthesis with a diphenylacetonitrile-dₓ derivative would place the deuterium atoms on the phenyl rings.

Using a Deuterated Pyrrolidine Precursor: A stereoselective synthesis of the (S)-pyrrolidine ring could incorporate deuterium at non-labile positions.

Using a Deuterated Side Chain: The 5-(2-bromoethyl)-2,3-dihydrobenzofuran could be synthesized using deuterated starting materials, for example, to place the four deuterium atoms on the ethyl linker (d4). This is a common strategy for preparing d4-labeled internal standards for bioanalytical studies. For instance, reduction of a corresponding carboxylic acid or ester precursor with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could install deuterium on the ethyl chain. nih.gov

This building block approach avoids exposing the final complex molecule to potentially harsh H-D exchange conditions and provides unambiguous labeling. researchgate.net

Optimization of Deuteration Efficiency and Isotopic Purity in Research Synthesis

The goal of synthesizing a deuterated standard is to achieve high isotopic purity, meaning a very high percentage of the molecules contain the desired number of deuterium atoms at the correct locations. Optimizing the synthesis is critical to maximize deuteration efficiency and minimize the presence of unlabeled or partially labeled species. mdpi.comresearchgate.net

Optimization involves several key aspects:

Reaction Conditions: For H-D exchange, this includes optimizing the catalyst, temperature, reaction time, and the molar excess of the deuterium source to maximize incorporation without causing degradation or side reactions. mdpi.com For building block approaches, it involves ensuring that no deuterium is lost during subsequent synthetic steps (H-D scrambling).

Purification: Chromatographic purification steps must be carefully developed to separate the final deuterated product from any non-deuterated starting materials or impurities.

Analytical Verification: Confirmation of the final product's identity, isotopic enrichment, and purity is essential. A combination of analytical techniques is typically employed. rsc.org

Analytical Techniques for Isotopic Purity Assessment:

Technique Information Provided
High-Resolution Mass Spectrometry (HR-MS) Provides the exact mass of the molecule, confirming the number of deuterium atoms incorporated. The isotopic distribution pattern is used to calculate the percentage of isotopic enrichment. rsc.org

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the location of deuterium by observing the disappearance or reduction of a proton signal at a specific position. ²H (Deuterium) NMR can be used to directly observe the deuterium signals. rsc.org |

By carefully controlling the synthetic route and rigorously analyzing the final product, researchers can produce this compound with the high isotopic purity required for its intended applications. acs.org

Advanced Analytical Characterization and Quantification Methods for Research

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Assessment

Spectroscopic methods provide detailed information at the molecular level, making them ideal for the characterization of deuterated compounds.

High-Resolution NMR spectroscopy is a premier, non-destructive technique for unequivocally determining the location of deuterium (B1214612) atoms and quantifying the level of isotopic enrichment. While ¹H NMR can quantify deuterium incorporation by observing the reduction in signal intensity at specific positions, ¹³C NMR offers a more direct and precise method for analysis. nih.gov

Table 1: Illustrative ¹³C NMR Isotope Shifts for a Quaternary Carbon in (S)-Darifenacin Nitrile-d4 Hypothetical data based on typical deuterium-induced shifts.

IsotopologueDescriptionHypothetical Chemical Shift (ppm)Isotope Shift (Δδ, ppb)Relative Abundance (%)
d0Non-deuterated140.0000 (Reference)<1%
d1Mono-deuterated139.999-10<2%
d2Di-deuterated139.998-20<5%
d3Tri-deuterated139.997-30~10%
d4Tetra-deuterated139.996-40>80%

Vibrational spectroscopy, including infrared (IR) and Raman techniques, detects the vibrational modes of a molecule. The substitution of a hydrogen atom (¹H) with a heavier deuterium atom (²H) increases the reduced mass of the corresponding bond (e.g., C-D vs. C-H). This mass difference leads to a predictable decrease in the vibrational frequency of stretching and bending modes involving the deuterium atom.

For this compound, the most significant changes in the IR and Raman spectra compared to its non-deuterated analogue would be observed in the C-D stretching region, which appears at a lower wavenumber (typically ~2100-2300 cm⁻¹) than the C-H stretching region (~2800-3000 cm⁻¹). While the nitrile (C≡N) stretching frequency is a prominent feature in the spectra of these compounds, its position may also be subtly influenced by the electronic effects of deuteration elsewhere in the molecule. nih.gov These spectral shifts serve as a qualitative confirmation of deuterium incorporation.

Table 2: Comparison of Key Vibrational Frequencies for (S)-Darifenacin Nitrile and its d4 Analogue Illustrative data showing expected shifts upon deuteration.

Vibrational ModeTypical Wavenumber (cm⁻¹) - Non-DeuteratedExpected Wavenumber (cm⁻¹) - d4 LabeledEffect of Deuteration
Aromatic C-H Stretch~3050~3050No significant change
Aliphatic C-H Stretch~2950Not applicableSignal replaced by C-D stretch
Aliphatic C-D StretchNot applicable~2200New signal appears at lower frequency
Nitrile (C≡N) Stretch~2230~2228Minor shift due to indirect electronic effects

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z) of ions. It provides definitive confirmation of successful deuteration and allows for the assessment of isotopic enrichment.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with extremely high accuracy and precision, typically to within a few parts per million (ppm). nih.govwaters.com This capability allows for the unambiguous determination of a compound's elemental formula from its measured accurate mass. nih.gov For this compound, HRMS can readily distinguish the deuterated molecule from its unlabeled counterpart and from any potential isobaric impurities (different compounds with the same nominal mass). nih.gov The measured mass provides clear evidence of the incorporation of four deuterium atoms.

Table 3: Accurate Mass Comparison of (S)-Darifenacin Nitrile and this compound

CompoundElemental FormulaCalculated Monoisotopic Mass (Da)Measured Mass by HRMS (Da)
(S)-Darifenacin NitrileC₂₇H₂₈N₂O408.2202~408.2205
This compoundC₂₇H₂₄D₄N₂O412.2453~412.2456

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net In a typical LC-MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 413.2) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is then compared to that of the non-deuterated standard ([M+H]⁺, m/z 409.2).

The mass shifts observed in the product ions can help to confirm the location of the deuterium labels within the molecular structure. For instance, if a fragment retains all four deuterium atoms, its m/z value will be four units higher than the corresponding fragment from the unlabeled compound. This analysis is crucial for confirming that the isotopic labels are stable and located on a specific, structurally relevant part of the molecule. researchgate.net

Table 4: Precursor and Product Ions for Darifenacin (B195073) and its d4 Analogue in MS/MS Analysis Data derived from analysis of Darifenacin and Darifenacin-d4 (B12395240). researchgate.net

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Mass Shift (Da)
Darifenacin427.3147.3N/A
Darifenacin-d4431.4151.2+4.1 (Precursor), +3.9 (Product)

Note: The table reflects data for Darifenacin and its d4 analogue, which serves as a close proxy for the expected behavior of the nitrile derivative.

Mass Spectrometry (MS) for Accurate Mass Determination and Isotopic Enrichment

Chromatographic Techniques for Separation and Research Quantitation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and other related substances, as well as for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed. researchgate.net

These techniques utilize a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) to achieve separation based on the analyte's physicochemical properties. researchgate.netresearchgate.net When coupled with a mass spectrometer (LC-MS), the method provides exceptional selectivity and sensitivity for quantification. In many research applications, particularly pharmacokinetic studies, the deuterated standard (this compound) is used as an ideal internal standard for the accurate quantification of the non-deuterated, or "light," compound. researchgate.net The co-elution of the labeled and unlabeled compounds, combined with their distinct detection by MS, allows for precise correction of any variability during sample preparation and analysis.

Table 5: Typical Chromatographic Conditions for the Analysis of Darifenacin Compounds Compiled from representative HPLC/UPLC methods. researchgate.netresearchgate.net

ParameterTypical Conditions
InstrumentHPLC or UPLC system coupled to a UV or Mass Spectrometry detector
ColumnReversed-phase C18 (e.g., Acquity UPLC BEH C18, Zorbax SB C18) researchgate.netresearchgate.net
Mobile PhaseAcetonitrile and/or Methanol with an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, dilute HClO₄) researchgate.netresearchgate.net
Flow Rate0.3 - 1.0 mL/min researchgate.netresearchgate.net
DetectionUV at ~210-286 nm or MS/MS with Multiple Reaction Monitoring (MRM) researchgate.netresearchgate.net
Internal StandardThis compound is used as an internal standard for quantifying the unlabeled analogue. researchgate.net

Table of Compounds

Compound Name
This compound
(S)-Darifenacin Nitrile
Darifenacin
Darifenacin-d4
Acetonitrile
Methanol

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for Research Samples

The development of robust and sensitive chromatographic methods is essential for the accurate quantification of "this compound" in research samples. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for this purpose, with UPLC offering significant advantages in terms of speed, resolution, and solvent consumption. semanticscholar.org

Method development for HPLC and UPLC analysis of darifenacin compounds, including deuterated analogues like this compound, involves the systematic optimization of several key parameters to achieve optimal separation from other components in the matrix. researchgate.net The primary goal is to obtain sharp, symmetrical peaks with adequate resolution in the shortest possible run time. semanticscholar.org Key considerations in method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Reversed-phase chromatography is the most common mode used for this class of compounds. researchgate.net C18 and C8 columns are frequently chosen as the stationary phase due to their ability to effectively retain and separate moderately polar compounds like darifenacin analogues based on their hydrophobicity. researchgate.netresearchgate.net For instance, a selective UPLC method was developed using an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) for the quantitative determination of darifenacin hydrobromide and its related compounds. nih.gov

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. researchgate.net The pH of the aqueous component is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte. researchgate.net Gradient elution, where the proportion of the organic solvent is varied during the run, is often preferred over isocratic elution for complex samples to ensure better peak shape and reduced analysis time.

UPLC systems, which utilize columns with sub-2 µm particles, can operate at much higher pressures than conventional HPLC systems. researchgate.net This allows for the use of higher flow rates and results in significantly faster separations and increased sensitivity without compromising resolution. researchgate.nethplc.eu A UPLC method for darifenacin and its thirteen impurities demonstrated elution within 13 minutes, a substantial improvement over traditional HPLC methods. nih.gov

The following table summarizes typical chromatographic conditions used in the development of methods for darifenacin and its analogues.

Table 1: Example HPLC and UPLC Method Parameters

Parameter HPLC Method UPLC Method
Column RP C18 (250x4.6mm, 5µm) researchgate.net Acquity UPLC BEH C18 (100x2.1mm, 1.7µm) nih.gov
Mobile Phase Acetonitrile: Buffer (pH 3.0) (50:50 v/v) researchgate.net Acetonitrile and 10 mM Sodium Phosphate Buffer (pH 3.5) researchgate.net
Flow Rate 1.0 mL/min researchgate.net 0.3 mL/min nih.gov
Detection UV at 287 nm researchgate.net UV at 210 nm nih.gov

| Run Time | ~10 min | < 13 min nih.gov |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of "this compound" in complex biological matrices such as plasma, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable. humanjournals.com This powerful combination leverages the superior separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of mass spectrometry. asdlib.org The coupling of these two techniques provides a robust platform for quantifying low concentrations of analytes in intricate mixtures. nih.govox.ac.uk

In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation step, often liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances. The extracted sample is then injected into the LC system, where "this compound" is separated from other components. The eluent from the LC column is directed into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates charged molecular ions from the analyte with minimal fragmentation. For darifenacin and its deuterated analogues, analysis is typically performed in the positive ion mode. researchgate.net

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. researchgate.net In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]+) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific, characteristic product ion. researchgate.net This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of interference from co-eluting compounds. researchgate.net

For darifenacin-d4 (a close analogue to the target compound), a parent-to-product ion transition of m/z 431.4 → 151.2 has been utilized for quantification. researchgate.net The use of a stable isotope-labeled internal standard, such as this compound itself or a similar deuterated analogue, is crucial in LC-MS/MS analysis to correct for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.

Table 2: Representative LC-MS/MS Parameters for Darifenacin-d4 Analysis

Parameter Setting Reference
LC System HPLC or UPLC
Ionization Mode Electrospray Ionization (ESI), Positive researchgate.net
MS Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (Q1) m/z 431.4 for Darifenacin-d4 researchgate.net
Product Ion (Q3) m/z 151.2 for Darifenacin-d4 researchgate.net

| Internal Standard | Darifenacin-d4 (DRN D4) | researchgate.net |

Method Validation for Research Applications (e.g., accuracy, precision, linearity in research matrices)

Validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for its intended research application. For methods designed to quantify "this compound," validation is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net The key parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net

Specificity and Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or other degradation products. In LC-MS/MS, the high selectivity of MRM mode generally ensures excellent specificity. researchgate.net

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net Calibration curves are generated by plotting the instrument response against known concentrations of the analyte. A linear relationship is typically demonstrated by a correlation coefficient (r²) value greater than 0.99. For darifenacin, methods have been validated over concentration ranges from pg/mL to µg/mL, depending on the technique and application. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. researchgate.net For bioanalytical methods, accuracy is typically required to be within ±15% of the nominal concentration (or ±20% at the LOQ). researchgate.net Studies on darifenacin have reported accuracy values well within these limits, for example, ranging from 94.79% to 108.00%.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). Acceptance criteria for precision are generally an RSD of ≤15% (≤20% at the LOQ). researchgate.net Validated methods for darifenacin have demonstrated intra- and inter-day precision with RSD values often below 8%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netdissolutiontech.com For darifenacin, highly sensitive LC-MS/MS methods have achieved LOQ values as low as 0.025 ng/mL in plasma.

The following table presents a summary of validation results from a published bioanalytical method for darifenacin, which are representative of the performance expected for a method analyzing "this compound".

Table 3: Summary of Method Validation Data for Darifenacin

Validation Parameter Result Acceptance Criteria Reference
Linearity Range 0.025 - 10.384 ng/mL ---
Correlation Coefficient (r²) > 0.99 ≥ 0.99
Intra-day Accuracy 94.79% - 108.00% 85% - 115%
Inter-day Accuracy 94.63% - 102.61% 85% - 115%
Intra-day Precision (%CV) 0.84% - 2.69% ≤ 15%
Inter-day Precision (%CV) 2.01% - 7.47% ≤ 15%
Mean Recovery 98.07% Consistent and reproducible

| Limit of Quantification (LOQ) | 0.025 ng/mL | --- | |

Applications of S Darifenacin Nitrile D4 in Mechanistic and Bioanalytical Research

Role as an Internal Standard in Quantitative Bioanalysis

The primary and most well-documented application of (S)-Darifenacin Nitrile-d4 is its use as an internal standard (IS) in quantitative bioanalytical methods. aptochem.comtexilajournal.comclearsynth.comijddr.inresearchgate.net An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, which helps to correct for variability during sample preparation and analysis. aptochem.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. aptochem.comscispace.comwisdomlib.org

Enhancing Analytical Precision and Reproducibility in Mass Spectrometry-Based Assays

The use of this compound significantly enhances the precision, accuracy, and reproducibility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of darifenacin (B195073). aptochem.comtexilajournal.comijddr.inscispace.comwisdomlib.org Deuterated internal standards are invaluable in mass spectrometry as they compensate for variations in sample extraction, injection volume, and, crucially, matrix effects that can cause ion suppression or enhancement. texilajournal.comclearsynth.com

In a validated LC-MS/MS method for the determination of darifenacin in human plasma, this compound (referred to as DRN D4) was used as the internal standard. ijddr.in The method demonstrated excellent performance, with intra- and inter-day precision values ranging from 0.84% to 7.47% and accuracy between 94.63% and 108.00%. ijddr.in The near-identical chromatographic behavior of the deuterated standard and the native analyte ensures that they experience similar conditions throughout the analytical process, leading to reliable quantification.

Table 1: Performance of an LC-MS/MS Method for Darifenacin Quantitation Using this compound as an Internal Standard ijddr.in

Parameter Result
Concentration Range 0.025 - 10.384 ng/mL
Intra-day Precision (%RSD) 0.84% - 2.69%
Inter-day Precision (%RSD) 2.01% - 7.47%
Intra-day Accuracy 94.79% - 108.00%
Inter-day Accuracy 94.63% - 102.61%
Mean Recovery (Darifenacin) 98.07%

Strategies for Quantitation in Complex in vitro and in vivo (animal) Biological Matrices

Effective quantification of darifenacin in complex biological matrices such as plasma requires robust sample preparation techniques to remove interfering substances. aptochem.comtexilajournal.comclearsynth.comijddr.inwisdomlib.org Liquid-liquid extraction (LLE) is a commonly employed and effective strategy for extracting darifenacin and its deuterated internal standard from plasma. clearsynth.com

One validated method utilized a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v) for LLE from human plasma. clearsynth.com This approach yielded high recovery for both darifenacin and this compound, demonstrating its suitability for routine bioanalysis. Similarly, an LC-MS/MS method for quantifying darifenacin in rat plasma also successfully employed LLE for sample cleanup. texilajournal.comresearchgate.net The use of a deuterated internal standard is particularly advantageous in these complex matrices as it helps to mitigate the variable matrix effects often encountered between different samples and species.

Investigation of Darifenacin Metabolic Pathways Using Deuterated Analogs

Deuterated analogs are powerful tools for elucidating the metabolic pathways of drugs. nih.govnih.govresearchgate.netresearchgate.net The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H), which can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This property, along with the mass shift detectable by mass spectrometry, allows researchers to track the fate of a drug molecule and its metabolites.

Darifenacin is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov While specific studies employing this compound for metabolic investigation are not extensively detailed in the reviewed literature, the principles of using deuterated analogs in such research are well-established.

In Vitro Metabolic Stability Studies in Research Models (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays using liver microsomes or hepatocytes are fundamental in drug discovery to predict the metabolic clearance of a compound. researchgate.netnih.govnih.govnuvisan.comdls.com In these assays, the disappearance of the parent drug over time is monitored. When a deuterated analog is used alongside the non-labeled drug, it can help to identify the primary sites of metabolism. If deuteration at a specific position slows down the metabolism compared to the parent compound, it suggests that this position is a key site for enzymatic attack. nih.govnuvisan.com Human liver microsomes are a common model for these studies as they contain a high concentration of drug-metabolizing enzymes. researchgate.netnih.govdls.com

Identification and Characterization of Metabolites through Deuterium Tracking

The use of deuterium-labeled compounds is a well-established technique for metabolite identification. researchgate.net When a 1:1 mixture of the labeled and unlabeled drug is incubated with a metabolizing system like liver microsomes, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous matrix components, facilitating the characterization of the metabolic profile.

Probing Isotope Effects on Enzyme-Mediated Transformations and Reaction Mechanisms

The deuterium kinetic isotope effect (KIE) can provide valuable insights into the mechanisms of enzyme-mediated reactions. nih.govnih.gov A significant KIE (where the deuterated compound is metabolized more slowly than the non-deuterated one) indicates that the cleavage of the C-H bond is a rate-determining step in the metabolic transformation. nih.gov This information can be used to understand the catalytic mechanism of the enzymes involved, such as CYP2D6 and CYP3A4 in the case of darifenacin. nih.gov For instance, a large KIE upon deuteration of a specific site would strongly suggest that this site is directly involved in the rate-limiting step of the metabolic process. nih.gov Such studies can also help in designing new drug candidates with improved metabolic stability. nih.gov

Utilization in Impurity Profiling Research of Darifenacin and Related Compounds

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. In the synthesis of darifenacin, a potent M3 selective receptor antagonist, several process-related impurities and degradation products can arise. rasayanjournal.co.inresearchgate.net Stable isotope-labeled compounds, such as this compound, serve as invaluable tools in the rigorous analytical procedures required to identify, characterize, and quantify these impurities. Their primary role is as internal standards in bioanalytical and impurity profiling studies, providing a high degree of accuracy and precision.

Synthesis and Characterization of Deuterated Impurity Reference Standards

The generation of a reliable impurity profile for an active pharmaceutical ingredient (API) like darifenacin necessitates the availability of well-characterized reference standards for each potential impurity. synzeal.com When an impurity is identified, its structure must be unambiguously confirmed, often requiring its synthesis. This compound is a deuterated analogue of the darifenacin nitrile impurity, a known process-related impurity in darifenacin synthesis. indiamart.comsimsonpharma.com

The synthesis of such deuterated standards is a specialized process designed to introduce deuterium atoms at specific, stable positions within the molecule. For this compound, the 'd4' designation indicates the substitution of four hydrogen atoms with deuterium. This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to co-elute with the non-deuterated analyte in chromatographic systems. However, its increased mass is easily distinguishable by mass spectrometry.

Once synthesized, these deuterated reference standards undergo extensive characterization to confirm their identity, purity, and isotopic enrichment. The analytical techniques employed are similar to those used for characterizing non-deuterated impurities and the API itself. rsc.org

Key Characterization Techniques:

Mass Spectrometry (MS): This is the primary technique to confirm the mass of the deuterated compound and determine the degree of deuterium incorporation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to verify the molecular weight, which will be higher than the corresponding non-labeled impurity due to the presence of deuterium. researchgate.netwisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. In ¹H NMR, the absence of signals at the sites of deuteration provides direct evidence of successful labeling.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the deuterated standard, ensuring it is free from other impurities that could interfere with its use as a reference material. wisdomlib.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups within the molecule. rsc.org

The comprehensive data from these techniques form a Certificate of Analysis for the reference standard, documenting its quality and suitability for use in quantitative analytical methods. synzeal.com

Table 1: Analytical Techniques for Characterization of Darifenacin-Related Standards

Analytical Technique Purpose Key Findings
LC-MS/MS Identification and structural elucidation of impurities. Confirms molecular weight and fragmentation patterns of impurities. rsc.org
NMR Spectroscopy Unambiguous confirmation of molecular structure. Provides detailed information on the chemical environment of atoms. wisdomlib.org
HPLC Determination of purity and separation of impurities. Establishes retention times and quantifies the percentage of impurities. researchgate.net
IR Spectroscopy Confirmation of functional groups. Verifies the structural backbone of the synthesized compound. rsc.org

| Elemental Analysis | Confirmation of elemental composition. | Ensures the empirical formula matches the proposed structure. rsc.org |

Method Development for Trace Impurity Detection and Quantification in Synthetic Research Intermediates

The development of sensitive and robust analytical methods is essential for monitoring and controlling impurities throughout the darifenacin manufacturing process. selectscience.net International Conference on Harmonisation (ICH) guidelines require the identification and characterization of impurities present at levels of 0.10% or higher. rasayanjournal.co.in this compound plays a pivotal role in the development and validation of methods designed to detect and quantify the corresponding non-deuterated nitrile impurity, especially at trace levels.

The most common application of a deuterated compound like this compound is as an internal standard (IS) in mass spectrometry-based quantitative assays, such as LC-MS/MS. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification in complex matrices.

Role of this compound in Method Development:

Improved Accuracy and Precision: The SIL-IS is added at a known concentration to both calibration standards and unknown samples. Because the SIL-IS is chemically identical to the analyte (the non-deuterated impurity), it experiences the same behavior during sample preparation, injection, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the IS equally. By measuring the ratio of the analyte's signal to the IS's signal, these variations are canceled out, leading to highly accurate and precise quantification.

Method Validation: During method validation, the SIL-IS is used to establish key performance characteristics as per regulatory guidelines. rsc.org This includes:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Linearity: Demonstrating a direct proportional response of the analyte/IS ratio over a specified concentration range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the analyte and the IS. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The development of such methods allows for the precise monitoring of synthetic research intermediates, ensuring that the level of the darifenacin nitrile impurity is controlled within acceptable limits before proceeding to subsequent manufacturing steps.

Table 2: Identified Process-Related Impurities in Darifenacin Synthesis

Impurity Name Chemical Name Molecular Formula Reference
Impurity A 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide C₂₈H₂₈N₂O₃ rsc.org
Impurity B 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide C₂₈H₂₈N₂O₂ rsc.org
Darifenacin Acid (S)-alpha,alpha-Diphenyl-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidineacetic acid C₂₈H₂₉NO₃ rasayanjournal.co.in
Darifenacin Desnitrile (S)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-(2,2-diphenylethyl)pyrrolidine C₂₈H₃₁NO rasayanjournal.co.in

| Darifenacin Nitrile | (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidine acetonitrile (B52724) | C₂₈H₂₈N₂O | simsonpharma.com |

Computational Chemistry and Theoretical Modeling in Deuterated Compound Research

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Structures

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time, providing atomic-level resolution of their movements and interactions. nih.gov For a deuterated compound like (S)-Darifenacin Nitrile-d4, MD simulations are crucial for understanding how isotopic substitution influences the molecule's conformational landscape and flexibility.

The primary effect of deuteration in the context of MD simulations is the increase in mass of the substituted atoms. This alteration, while not affecting the underlying potential energy surface, directly influences the vibrational frequencies of the associated bonds. princeton.edu MD simulations can capture these subtle changes in dynamics, revealing how deuteration might alter the conformational preferences of the molecule. For instance, a simulation could track the torsional angles and flexibility of the phenylacetonitrile (B145931) moiety or the pyrrolidine (B122466) ring in this compound compared to its non-deuterated counterpart.

Conformational analysis derived from these simulations can predict whether deuteration induces any significant changes in the three-dimensional shape of the molecule. researchgate.net This is critical because the biological activity of a drug is intimately linked to its ability to adopt a specific conformation to bind to its target receptor. By comparing ensembles of structures generated from MD trajectories, researchers can assess whether the deuterated compound maintains the necessary bioactive conformation. These simulations can be performed in various environments, from a vacuum to explicit solvent models, to mimic physiological conditions more accurately. nih.gov

Table 1: Conceptual Parameters for MD Simulation of this compound

Parameter Description Typical Value/Method Relevance to Deuteration
Force Field A set of parameters to calculate the potential energy of the system. AMBER, CHARMM, GROMOS Standard force fields can be used, with atomic masses adjusted for deuterium (B1214612).
Simulation Time The duration of the simulation. 500 ns - 2 µs nih.gov Sufficient time is needed to sample conformational space adequately.
Ensemble The statistical mechanical ensemble defining the thermodynamic state. NPT (constant Number of particles, Pressure, Temperature) nih.gov Mimics physiological conditions of constant pressure and temperature.
Solvent Model Representation of the solvent environment. Explicit (e.g., TIP3P water) Crucial for understanding interactions with the biological medium.

Quantum Mechanical Calculations for Understanding Isotope Effects on Reaction Energetics

Quantum mechanical (QM) calculations provide a highly accurate description of electronic structure and are essential for elucidating the energetic details of chemical reactions. nih.gov In the context of deuterated drugs, QM methods are the primary tool for predicting and quantifying the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. researchgate.netnih.gov

The KIE arises primarily from differences in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. wikipedia.org A C-D bond has a lower ZPE than a C-H bond due to the heavier mass of deuterium. researchgate.net Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for the reaction and a slower reaction rate. wikipedia.org

QM calculations, particularly using Density Functional Theory (DFT), can be employed to compute the vibrational frequencies of the reactant and the transition state for a metabolic reaction, such as hydroxylation by a cytochrome P450 (CYP) enzyme. acs.org From these frequencies, the ZPEs for both the hydrogen- and deuterium-containing molecules can be determined, and the KIE can be predicted. These theoretical calculations allow researchers to estimate the potential metabolic stabilization of this compound before undertaking complex and resource-intensive experimental studies. nih.govnih.gov

Table 2: Theoretical KIE Calculation for a Hypothetical Metabolic Reaction

Parameter C-H Bond C-D Bond Comment
Ground State ZPE EH ED EH > ED
Transition State ZPE E‡H E‡D E‡H > E‡D
Activation Energy Difference ΔEa = (E‡H - EH) - (E‡D - ED) Calculated value A positive ΔEa indicates a higher barrier for the deuterated reaction.

In Silico Prediction of Metabolic Soft Spots and Deuteration Sites

A critical step in the rational design of deuterated drugs is identifying the specific positions on a molecule that are most susceptible to metabolic transformation. These positions are often referred to as "metabolic soft spots." acs.orgnih.gov In silico prediction tools have been developed to rapidly identify these sites, thereby guiding the strategic placement of deuterium atoms to maximize metabolic stability. technologynetworks.com

These predictive models use various approaches, including rule-based systems derived from known metabolic pathways and machine learning algorithms trained on large datasets of metabolic transformations. acs.org Some advanced methods combine ligand-based information with structure-based approaches, docking the molecule into homology models or crystal structures of metabolic enzymes like CYPs to predict likely sites of metabolism. nih.gov

For a molecule like Darifenacin (B195073), in silico tools could predict that certain C-H bonds, for example on the phenyl rings or the ethyl group of the dihydrobenzofuran moiety, are particularly prone to CYP-mediated oxidation. acs.orgacs.org By identifying these soft spots, medicinal chemists can prioritize the synthesis of specific isotopologues, such as this compound, where deuterium atoms are placed at these vulnerable positions. This targeted approach is far more efficient than a trial-and-error strategy. nih.gov The success rate of these predictions can be high, with some studies showing that the actual metabolic soft spot is found within the top three predicted sites in over 80% of cases. nih.govacs.org

Modeling of Deuterium-Hydrogen Exchange Mechanisms in Biological Systems

Hydrogen-deuterium exchange (HDX) is a chemical phenomenon where hydrogen atoms in a molecule are swapped with deuterium atoms from the surrounding solvent (e.g., D₂O). nih.gov While distinct from the covalent placement of deuterium in this compound, studying HDX mechanisms provides valuable information about the molecule's interaction with its biological environment, particularly its solvent accessibility and dynamics when bound to a protein target or a metabolizing enzyme. nih.govnih.gov

Computational modeling can simulate the HDX process. The rate of exchange for a given hydrogen is highly dependent on its local environment, including its exposure to the solvent and its involvement in hydrogen bonding. livecomsjournal.org For this compound, the four deuterium atoms are covalently bonded to carbon and are not readily exchangeable under normal physiological conditions. However, modeling can be applied to the exchangeable protons on the molecule, such as those on any potential hydroxyl or amine groups that might be introduced during metabolism.

By combining MD simulations with QM methods, researchers can model the transient "opening" and "closing" events that expose otherwise protected parts of a molecule to the solvent, a key mechanism in HDX. nih.gov These models can predict which protons are likely to exchange and at what rate. When applied to a drug-enzyme complex, this can help map the binding interface. For instance, regions of the drug that show reduced HDX upon binding are likely in close contact with the enzyme, shielded from the solvent. acs.orgnih.gov This information complements other structural biology techniques and provides a more dynamic picture of the drug-target interaction.

Q & A

Q. How does the deuterium isotope effect influence the metabolic half-life of this compound compared to its protiated form?

  • Methodological Answer : Conduct parallel incubations in human liver microsomes with LC-MS/MS monitoring. Deuterium at metabolically labile positions (e.g., benzylic sites) increases t₁/₂ by 20–30% due to slowed CYP-mediated oxidation .

Q. What in silico tools predict the impact of deuterium substitution on this compound’s physicochemical properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess deuterium’s effect on lipophilicity (logP) and solvation energy. Validate predictions with experimental HPLC logD₇.₄ measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.